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Compound of Interest

Compound Name: N-Isobutylformamide

Cat. No.: B3055034

A Comparative Spectroscopic Guide to Formamide Derivatives

This guide provides a comparative analysis of the spectroscopic properties of key formamide
derivatives, offering insights for researchers, scientists, and professionals in drug development.
The data presented facilitates the identification and characterization of these compounds using
common spectroscopic techniques.

Introduction to Formamide Derivatives

Formamide (HCONH:) is the simplest amide and serves as a fundamental building block in
organic chemistry and biochemistry, often used as a model for the peptide bond.[1][2] Its
derivatives, characterized by substitution on the nitrogen atom or replacement of the carbonyl
oxygen, exhibit diverse chemical and physical properties. This guide focuses on a comparative
analysis of formamide, N-methylformamide (NMF), N,N-dimethylformamide (DMF), and
thioformamide, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and
Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize key quantitative data from *H NMR, 13C NMR, IR, and Mass
Spectrometry for the selected formamide derivatives.

Table 1: *"H NMR Spectroscopic Data
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Chemical Coupling
Compound Proton Shift (5, Constant (J, Solvent Notes
ppm) Hz)
The two N-H
) J(B,C) = 13.5, protons are
Formamide H (formyl) 8.206 - ) ]
J(A,C)=2.2 diastereotopi
c.[3]
_ J(A,B) = 2.6,
Ha (amide) 7.475 -
JAC)=2.2
: J(A,B) = 2.6,
He (amide) 7.213 -
J(B,C) =135
Shows two
rotamers at
room
N- temperature
Methylforma H (formyl) ~8.0-8.4 - Various due to the C-
mide (NMF) N bond's
partial double
bond
character.
Chemical
shift is
~5.0-8.0 . _
N-H - Various concentration
(broad)
and solvent
dependent.[4]
Two distinct
signals for
the methyl
_ group are
CHs ~2.6-2.9 - Various
often
observed for
the two
rotamers.
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N,N-
Dimethylform  H (formyl) ~8.0 - CDCls
amide (DMF)
The two
methyl
groups are
inequivalent
CHs (cis) ~2.9 - CDCls due to
restricted
rotation
around the C-
N bond.
CHs (trans) ~2.7 - CDCls
Two signals
observed at
20 °C due to
N-
two
Benzhydryl-
conformers
N- CHs 2.64and 2.71 - DMSO-de
(syn- and
methylforma .
_ anti-
mide . .
orientation of
the formyl
group).[5]
Paired
signals
) correspondin
CH (methine) 6.23and 6.68 - DMSO-ds
g to the two
conformers.
[5]
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Paired
signals
correspondin
H (formyl) 8.28 and 8.36 DMSO-ds
g to the two
conformers.
[5]
= 13 1
Chemical Shift (5,
Compound Carbon Notes
ppm)
] The carbonyl carbon
Formamide C=0 ~160-180 ) ]
is deshielded.[4]
N-Methylformamide
C=0 ~163
(NMF)
CHs ~26
N,N-
Dimethylformamide C=0 ~162
(DMF)
CHs (cis) ~36
CHs (trans) ~31
Two rotamers are
N-Methyl-N-(p- )
) Cc=0 162.3 observed in the
tolyl)formamide
spectrum.[6]
CHs (N-methyl) 32.2
CHs (tolyl) 20.8

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber .
Compound Assignment Notes
(cm™)
) Two bands for the
Formamide ~3400-3100 N-H stretch _ _
primary amide.[4]
A strong,
~1660 C=0 stretch (Amide I) characteristic
absorption.[4]
N-Methylformamide Single band for the
~3300 N-H stretch ]
(NMF) secondary amide.[4]
~1660 C=0 stretch (Amide I)
N,N-
Dimethylformamide - No N-H stretch Tertiary amide.
(DMF)
~1670 C=0 stretch (Amide I)
Thioformamide ~3300-3100 N-H stretch

This mode couples
~1433 C-N stretch with the C=S

vibration.[7]

Referred to as the G
band; can be coupled

~700-800 C=S stretch ] o
with other vibrations.

[7]

Table 4: Mass Spectrometry (MS) Data
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Key Fragment lons

Compound Molecular lon (M+) Notes
(m/z)
Formamide 45 28 (CO), 17 (NHs)
The mass spectrum of
N-Methylformamide NMF is primarily
59 30 (CHz2NH2) )
(NMF) composed of ions at
m/z 59, 30, and 31.[2]
N,N- .
) ) 44 (DMA cation), 29
Dimethylformamide 73
(CHO)
(DMF)
The base peak is
N-Methyl-N-(p- often the acylium ion
149 120, 108, 91

tolyl)formamide

or a related fragment.

[6]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCls,

DMSO-ds) to a concentration of 5-25 mg/mL in a standard 5 mm NMR tube.

e Instrumentation: Spectra are acquired on a spectrometer operating at a frequency of 300
MHz or higher for tH NMR.

e IH NMR Parameters:

o Pulse Program: A standard single-pulse experiment is used.

o Acquisition Time: Typically 2-4 seconds.

o Relaxation Delay: 1-5 seconds.
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o Number of Scans: 8-16 scans are usually sufficient for concentrated samples.

e 13C NMR Parameters:
o Pulse Program: A proton-decoupled pulse program is used.
o Acquisition Time: Typically 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due
to the lower natural abundance of 13C.

o Dynamic NMR (DNMR) for Rotational Barriers: To study the coalescence of signals from
different conformers, spectra are recorded at various temperatures.[8] The coalescence
temperature (Tc) and the frequency difference between the exchanging signals (Av) are used
to calculate the free energy of activation (AGz) for the rotational barrier.[5]

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquids: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl
or KBr).

o Solids: The solid is mixed with KBr powder and pressed into a pellet, or a mull is prepared
by grinding the solid with Nujol.

o Solutions: The sample is dissolved in a suitable solvent (e.g., CCls, CHCI3) and placed in a
solution cell.

¢ Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
o Parameters:
o Spectral Range: Typically 4000-400 cm™1,

o Resolution: 2-4 cm™1.
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o Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio. A
background spectrum is collected prior to the sample measurement.[9]

Mass Spectrometry (MS)

« lonization Method: Electron lonization (El) is a common method for volatile and thermally
stable compounds like formamide derivatives.

 Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-
flight (TOF), or magnetic sector instruments.

o Parameters:
o Electron Energy: Typically 70 eV for EI.

o Source Temperature: Maintained at a temperature sufficient to vaporize the sample
without thermal decomposition.

o Mass Range: Scanned over a range appropriate for the expected molecular weight of the
compound and its fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis
of formamide derivatives.

Caption: Workflow for the analysis of formamide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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